

Technical Support Center: Methyl 6-methylnicotinate Handling & Optimization Guide

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Compound of Interest

Compound Name: 6-Methylnicotinate

Cat. No.: B8608588

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CAS: 5470-70-2 | Formula: $C_8H_9NO_2$ | Role: Pyridine Building Block[1][2][3][4]

Core Technical Profile & Quick Reference

For immediate verification of chemical identity and physical state.

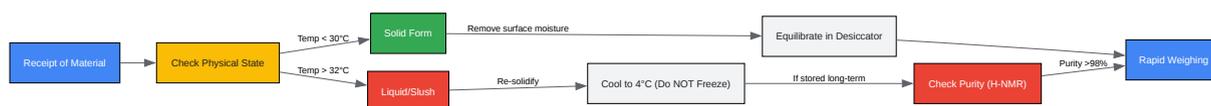
Parameter	Specification	Critical Note
Appearance	White to off-white solid	Melting Point Warning: MP is 32–37°C. It may arrive as a liquid or "slush" in summer months.
Molecular Weight	151.16 g/mol	Useful for stoichiometry calculations.
Solubility	Methanol, DCM, Ethyl Acetate	Poor solubility in water; hydrolyzes slowly in aqueous base.
Acidity (pKa)	~3.5–4.0 (Pyridine N)	The nitrogen is basic; can poison Lewis acid catalysts.
Hazards (GHS)	H315, H319, H335	Irritant (Skin/Eye/Respiratory). [2][5][6] Not acutely toxic like pure pyridine.

Critical Handling Protocol: The "Phase Change" Challenge

The #1 issue researchers encounter with Methyl **6-methylnicotinate** is its melting point (32–37°C). Because this threshold is near ambient temperature in many active laboratories, the compound frequently cycles between solid and liquid phases. This "melt-thaw" cycling promotes hydrolysis (if moisture is present) and makes accurate weighing difficult.

Workflow: Handling Low-Melting Pyridine Esters

The following decision tree illustrates the correct protocol for receiving and dispensing this compound to maintain purity.



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Figure 1: Decision matrix for handling Methyl **6-methylnicotinate** to prevent moisture uptake during phase transitions.

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Q1: The material arrived as a yellow oil, but the CoA says "White Solid." Is it degraded?

Diagnosis: Likely thermal phase change, not degradation. Mechanism: The melting point is ~34°C. Transit in non-refrigerated trucks often exceeds this. Action:

- Place the sealed bottle in a refrigerator (4°C) for 2 hours.

- If it solidifies into a white/off-white mass, it is chemically stable.
- Exception: If it remains dark yellow/brown after cooling, N-oxide formation or hydrolysis may have occurred. Run a proton NMR in CDCl₃. Look for a shift in the methyl ester peak (~3.9 ppm) to confirm integrity.

Q2: My Suzuki coupling yield is low (<30%). What is interfering?

Diagnosis: Catalyst poisoning by the pyridine nitrogen. Mechanism: The nitrogen atom at position 1 is a Lewis base. It can coordinate to Palladium (Pd), displacing the phosphine ligands and deactivating the catalyst cycle. Solution:

- Protocol Adjustment: Add a slight excess of ligand (e.g., XPhos or SPhos) to outcompete the pyridine nitrogen.
- Alternative: Use a pre-catalyst system like Pd(dppf)Cl₂ which is more robust against nitrogen coordination than Pd(PPh₃)₄.

Q3: I see a new spot on TLC during storage. What is it?

Diagnosis: Hydrolysis to 6-methylnicotinic acid. Mechanism: Esters are susceptible to hydrolysis. The pyridine ring is electron-withdrawing, making the carbonyl carbon more electrophilic and prone to attack by atmospheric moisture. Prevention: Store under Argon/Nitrogen. If the acid is present (lower R_f on TLC), you can remove it by washing the organic layer with saturated NaHCO₃ (the acid will go into the aqueous layer).

Safety & Emergency Protocols

Based on GHS classifications and structural hazards.

PPE Requirements[4][6][7][8][9]

- Respiratory: N95 or P100 mask. Dust/mist is irritating to the upper respiratory tract (H335).[5]
- Skin: Nitrile gloves (0.11 mm minimum thickness). Pyridine derivatives can penetrate skin, though less rapidly than pure pyridine.

- Eyes: Chemical safety goggles.[4] Do not use safety glasses; the low melting point means dust can easily turn to liquid on warm skin/eyes, increasing absorption.

Emergency Response

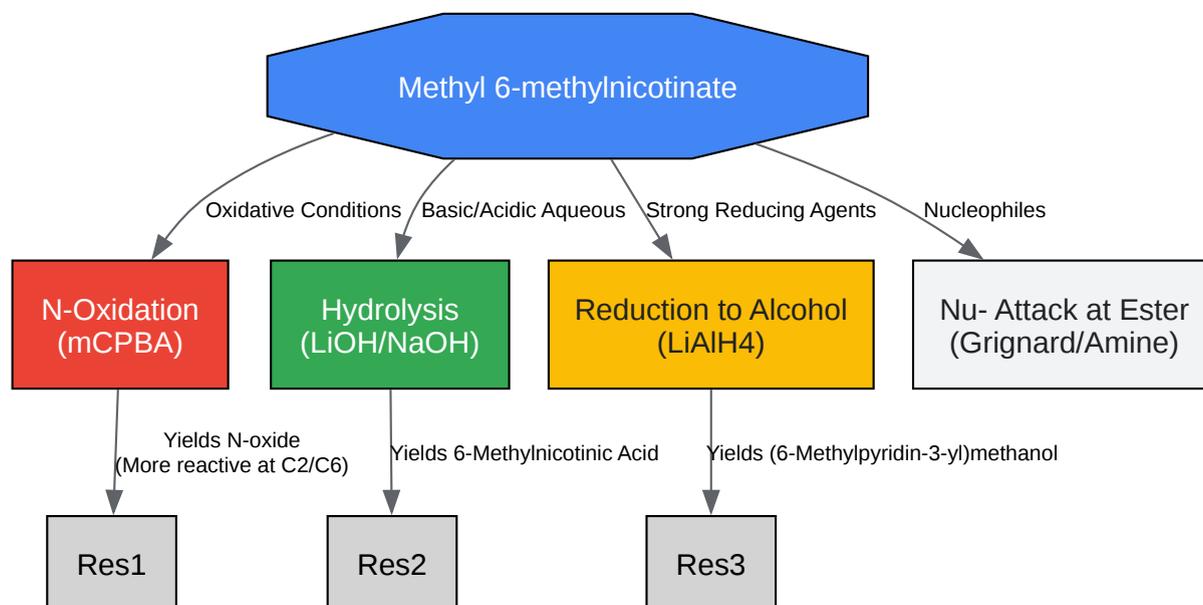
Scenario	Immediate Action	Rationale
Skin Contact	Wash with soap and water for 15 min.	Pyridines are lipophilic; soap is required to remove them effectively.
Eye Contact	Rinse with water for 15 min; lift eyelids.	The ester can hydrolyze to acid in the eye, causing increasing irritation over time.
Spill (Solid)	Sweep gently; avoid dust generation.[7]	Prevent inhalation of dust (H335).[7]
Spill (Melt)	Absorb with sand/vermiculite. [8]	Treat as a flammable liquid spill.[8]

Synthesis & Reactivity Guide

Optimizing reactions involving the pyridine core.

Chemical Pathway Visualization

Understanding the competing reactivity sites is crucial for reaction design.



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Figure 2: Primary reactivity pathways. Note that N-oxidation changes the electronics of the ring, often facilitating nucleophilic attack at the C2 position.

Standard Protocol: Hydrolysis to Acid

Used when the ester is a protecting group or intermediate.

- Dissolution: Dissolve 1.0 eq of Methyl **6-methylnicotinate** in THF/Water (3:1 ratio).
- Reagent: Add 2.0 eq of LiOH·H₂O.[9]
 - Note: LiOH is preferred over NaOH for better solubility in THF mixtures.
- Conditions: Stir at 0°C to Room Temp.
 - Warning: Do not heat above 50°C. High heat can cause decarboxylation of the resulting pyridine carboxylic acid.

- Workup: Acidify carefully to pH 4-5 with 1M HCl. The zwitterionic nature of the product (pyridine N vs carboxylic acid) means solubility is lowest at the isoelectric point.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 231548, Methyl **6-methylnicotinate**. Retrieved from [\[Link\]](#)

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